molecular formula C6H6BrN B3106026 3-Bromobicyclo[1.1.1]pentane-1-carbonitrile CAS No. 156329-61-2

3-Bromobicyclo[1.1.1]pentane-1-carbonitrile

Cat. No. B3106026
CAS RN: 156329-61-2
M. Wt: 172.02 g/mol
InChI Key: LJILZYCLVKHVJE-UHFFFAOYSA-N
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Description

“3-Bromobicyclo[1.1.1]pentane-1-carbonitrile” is a chemical compound with the molecular formula C6H6BrN . It has an average mass of 172.023 Da and a monoisotopic mass of 170.968353 Da .


Molecular Structure Analysis

The InChI code for “3-Bromobicyclo[1.1.1]pentane-1-carbonitrile” is 1S/C6H6BrN/c7-6-1-5(2-6,3-6)4-8/h1-3H2 . This code provides a specific string of characters that represents the compound’s molecular structure.


Physical And Chemical Properties Analysis

“3-Bromobicyclo[1.1.1]pentane-1-carbonitrile” is a solid at room temperature . It has a molecular weight of 172.02 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.

Scientific Research Applications

Chemical Synthesis

“3-Bromobicyclo[1.1.1]pentane-1-carbonitrile” is used in chemical synthesis . Its molecular formula is C6H6BrN and it has a molecular weight of 172.02 . It is a solid at room temperature and is stored in a refrigerator .

Bioisostere in Drug Design

Bicyclo[1.1.1]pentanes (BCPs), such as “3-Bromobicyclo[1.1.1]pentane-1-carbonitrile”, have been used as bioisosteres for 1,4-disubstituted arenes, tert-butyl, and alkyne groups . They have shown impressive results in this field, imparting desirable properties such as membrane permeability, solubility, and metabolic stability .

γ-Secretase Inhibitor Analogue

BCP analogues of the γ-secretase inhibitor BMS-708, 163 (1, Fig. 1a) have been developed, where “3-Bromobicyclo[1.1.1]pentane-1-carbonitrile” serves as a bioisostere for a p-substituted arene due to its comparable positioning of substituents .

Resveratrol Analogue

Resveratrol (2) analogues have been created using BCPs like “3-Bromobicyclo[1.1.1]pentane-1-carbonitrile” as a bioisostere for a p-substituted arene .

Bosentan Analogue

In the pulmonary arterial hypertension agent bosentan (3, Fig. 1b), a monosubstituted BCP replaces a tert-butyl group . This is another application of “3-Bromobicyclo[1.1.1]pentane-1-carbonitrile”.

Materials Science

Over the past three decades, the application of BCP derivatives in materials science as molecular rods, molecular rotors, supramolecular linker units, liquid crystals, FRET sensors, and metal–organic frameworks has been extensively investigated .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-bromobicyclo[1.1.1]pentane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN/c7-6-1-5(2-6,3-6)4-8/h1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJILZYCLVKHVJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromobicyclo[1.1.1]pentane-1-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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